

Application of Glutaminase-IN-4 in Triple-Negative Breast Cancer Cells

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Compound of Interest

Compound Name: *Glutaminase-IN-4*

Cat. No.: *B15579254*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase-IN-4, also known as CB-839 and Telaglenastat, is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS), a critical enzyme in cancer cell metabolism.[1][2] Triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer, often exhibits a heightened dependence on glutamine metabolism for survival and proliferation.[3][4] This dependency, often termed "glutamine addiction," makes glutaminase a promising therapeutic target. **Glutaminase-IN-4** inhibits both splice variants of glutaminase, KGA and GAC, thereby blocking the conversion of glutamine to glutamate.[1][2] This disruption of glutaminolysis leads to a cascade of downstream effects, including depleted levels of key metabolites, reduced cellular energy production, and the induction of cellular stress, ultimately resulting in anti-proliferative effects in TNBC cells.[3]

Mechanism of Action

Glutaminase-IN-4 exerts its anti-tumor effects in TNBC through the following mechanisms:

- **Inhibition of Glutaminolysis:** By blocking glutaminase, the inhibitor prevents the conversion of glutamine to glutamate, a key step for the entry of glutamine-derived carbons into the tricarboxylic acid (TCA) cycle.[1] This leads to a marked decrease in glutamine consumption and glutamate production.[5]

- **Metabolic Reprogramming:** The inhibition of glutaminase results in decreased levels of crucial downstream metabolites, including glutathione and various TCA cycle intermediates. [3] This metabolic disruption impairs mitochondrial function and cellular redox balance.[5][6]
- **Induction of Cellular Stress:** The deprivation of essential metabolites triggers the integrated stress response (ISR), characterized by the activation of activating transcription factor 4 (ATF4).[7][8]
- **Modulation of Signaling Pathways:** Glutaminase inhibition has been shown to decrease the activity of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[7][8][9]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of **Glutaminase-IN-4** (CB-839) in a Panel of Breast Cancer Cell Lines

Cell Line	Subtype	IC50 (nmol/L)
HCC1806	Triple-Negative	20 - 55
MDA-MB-231	Triple-Negative	20 - 55
SUM-159PT	Triple-Negative	Potent
T47D	ER+ / HER2-	> 1000

Data compiled from multiple sources indicating potent and selective activity against TNBC cell lines.[3][8]

Table 2: Effect of **Glutaminase-IN-4** (CB-839) on Metabolite Levels in TNBC Cells (HCC1806)

Metabolite	Change upon Treatment (1 μ mol/L CB-839)
Glutamine	Increased
Glutamate	Decreased
Aspartate	Decreased
Glutathione	Decreased
Fumarate	Decreased
Malate	Decreased
Citrate	Decreased

Treatment with CB-839 leads to a significant alteration in the intracellular metabolite profile of sensitive TNBC cells.[3][5]

Experimental Protocols

1. Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is for determining the viability of TNBC cells in response to treatment with **Glutaminase-IN-4**.

- Materials:
 - TNBC cell lines (e.g., HCC1806, MDA-MB-231)
 - Appropriate cell culture medium and supplements
 - **Glutaminase-IN-4** (CB-839)
 - Opaque-walled 96-well plates suitable for luminescence readings
 - CellTiter-Glo® Luminescent Cell Viability Assay kit
 - Luminometer

- Procedure:
 - Seed TNBC cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
 - Prepare a serial dilution of **Glutaminase-IN-4** in the cell culture medium.
 - Treat the cells with varying concentrations of **Glutaminase-IN-4**. Include vehicle-only (e.g., DMSO) control wells.
 - Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
 - Equilibrate the plate to room temperature for approximately 30 minutes.
 - Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
 - Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the cell culture medium.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a luminometer.
 - Calculate the IC50 values using appropriate software.

2. Western Blot Analysis for Glutaminase (GAC/KGA) Expression

This protocol is for assessing the protein levels of glutaminase isoforms in TNBC cell lysates.

- Materials:
 - TNBC cell lysates
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - BCA Protein Assay Kit

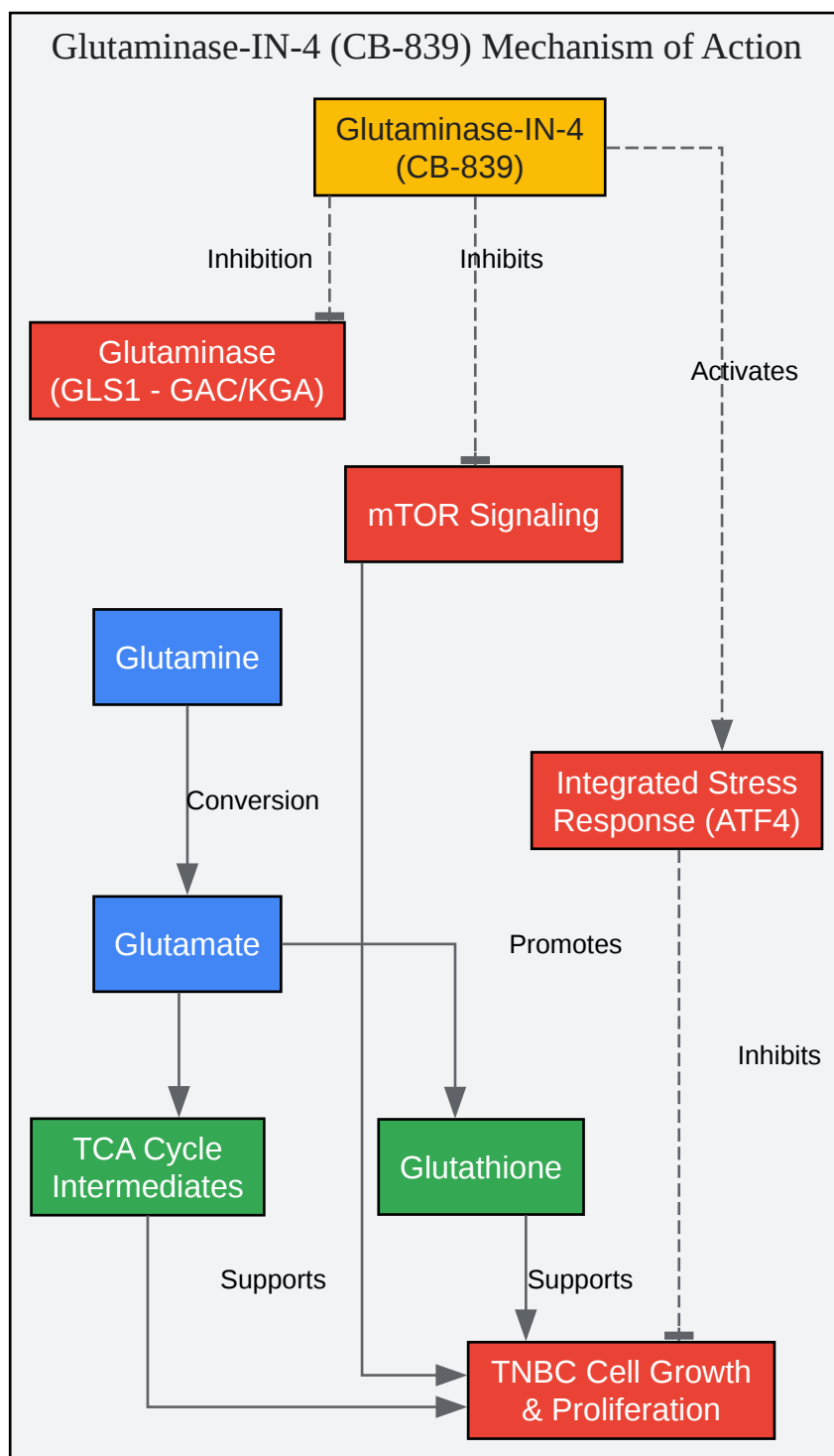
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against Glutaminase (recognizing both GAC and KGA isoforms)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system
- Procedure:
 - Prepare cell lysates from TNBC cells and determine the protein concentration using a BCA assay.
 - Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-glutaminase antibody overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Add the chemiluminescent substrate and capture the signal using an imaging system. GAC and KGA can be distinguished by their different molecular weights.[5]

3. Glutamine Consumption and Glutamate Production Assay

This protocol is for measuring the rate of glutamine uptake and glutamate secretion by TNBC cells.

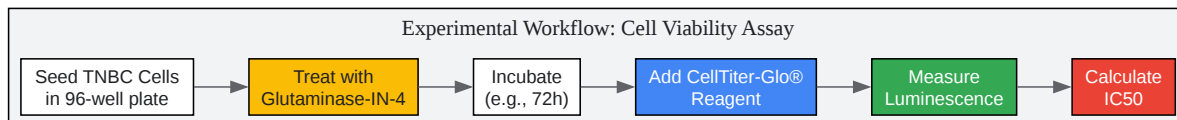
- Materials:
 - TNBC cells
 - Cell culture medium
 - **Glutaminase-IN-4** (CB-839)
 - Glutamine/Glutamate determination kit or access to a biochemistry analyzer.
- Procedure:
 - Plate TNBC cells and allow them to reach the desired confluency.
 - Replace the medium with fresh medium containing a known concentration of glutamine and treat with **Glutaminase-IN-4** or vehicle control.
 - Incubate for a defined period (e.g., 6 hours).[5]
 - At the end of the incubation, collect a sample of the cell culture medium.
 - Centrifuge the medium to remove any cells or debris.
 - Measure the concentrations of glutamine and glutamate in the collected medium using a suitable assay kit or a biochemistry analyzer.
 - Calculate the rates of glutamine consumption and glutamate production by comparing the concentrations in the medium from treated and control cells to the initial concentrations in the fresh medium. Normalize these rates to the cell number.

Visualizations



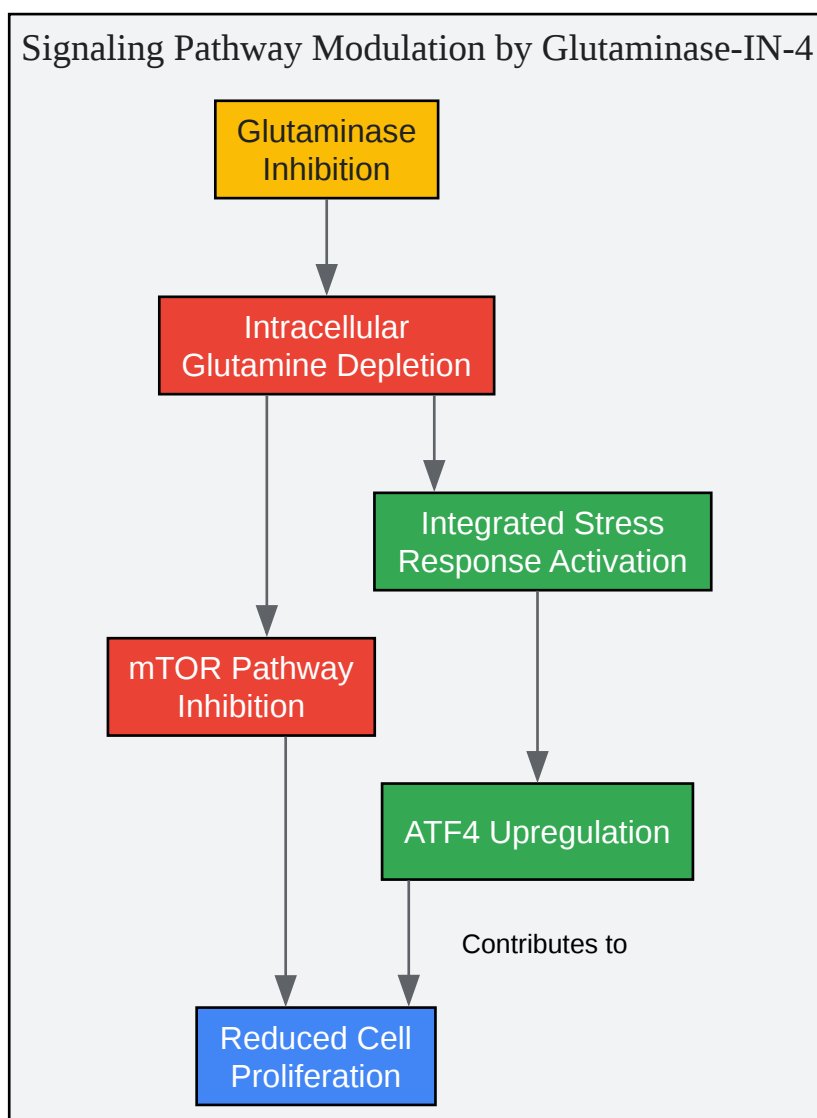
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Caption: Mechanism of action of **Glutaminase-IN-4** in TNBC cells.



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Caption: Workflow for determining cell viability using CellTiter-Glo®.



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Caption: Key signaling pathways affected by **Glutaminase-IN-4**.

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